Etioporphyrin I dihydrobromide
Overview
Description
Etioporphyrin I dihydrobromide is a synthetic porphyrin compound with the chemical formula C32H38N4 · 2HBr. It is a derivative of etioporphyrin I, which is a type of porphyrin. Porphyrins are a group of organic compounds, characterized by a large ring structure composed of four pyrrole subunits interconnected via methine bridges. These compounds are known for their role in various biological processes, including oxygen transport and photosynthesis.
Preparation Methods
The synthesis of etioporphyrin I dihydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the porphyrin core.
Formation of the Porphyrin Core: The reaction mixture is heated to facilitate the formation of the porphyrin macrocycle. This step involves the condensation of the starting materials to form the tetrapyrrole structure.
Bromination: The porphyrin core is then subjected to bromination to introduce bromine atoms into the structure, resulting in the formation of this compound.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Etioporphyrin I dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of oxidized porphyrin derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions lead to the formation of reduced porphyrin derivatives.
Substitution: Substitution reactions involve the replacement of bromine atoms with other functional groups. Common reagents for these reactions include nucleophiles such as amines or thiols. The major products formed from these reactions are substituted porphyrin derivatives.
Scientific Research Applications
Etioporphyrin I dihydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes. Its unique structure allows it to facilitate electron transfer reactions.
Biology: The compound is used in studies related to heme proteins and other porphyrin-containing biomolecules. It serves as a model compound for understanding the behavior of natural porphyrins.
Medicine: this compound is investigated for its potential use in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light irradiation makes it a promising candidate for PDT.
Industry: The compound is used in the development of sensors and other analytical devices. .
Mechanism of Action
The mechanism of action of etioporphyrin I dihydrobromide involves its ability to interact with molecular targets through its porphyrin core. The compound can bind to metal ions, facilitating electron transfer reactions. In photodynamic therapy, the compound absorbs light energy, which leads to the generation of reactive oxygen species. These reactive species can induce cell damage and apoptosis in cancer cells .
Comparison with Similar Compounds
Etioporphyrin I dihydrobromide can be compared with other similar porphyrin compounds:
Protoporphyrin IX: This compound is a natural porphyrin found in heme proteins. Unlike this compound, protoporphyrin IX contains vinyl and propionate side chains.
Hematoporphyrin: Hematoporphyrin is another porphyrin derivative used in photodynamic therapy. It differs from this compound in its side chain composition and degree of bromination.
Chlorophyll: Chlorophyll is a naturally occurring porphyrin involved in photosynthesis. .
Properties
IUPAC Name |
2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-21,22-dihydroporphyrin;dihydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N4.2BrH/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;;/h13-16,33-34H,9-12H2,1-8H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUODKDJTNVPUGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CC)C)CC)C)CC)C.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40Br2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583464 | |
Record name | 2,7,12,17-Tetraethyl-3,8,13,18-tetramethylporphyrin--hydrogen bromide (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
640.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69150-58-9 | |
Record name | 2,7,12,17-Tetraethyl-3,8,13,18-tetramethylporphyrin--hydrogen bromide (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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